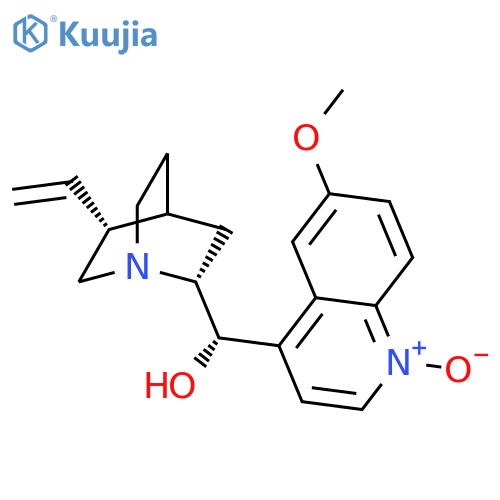

Cas no 115730-97-7 (Quinidine 1’-Oxide)

Quinidine 1’-Oxide structure

商品名:Quinidine 1’-Oxide

Quinidine 1’-Oxide 化学的及び物理的性質

名前と識別子

-

- Cinchonan-9-ol,6'-methoxy-, 1'-oxide, (9S)- (9CI)

- Quinidine 1’-Oxide

- 6\'-methoxy-1\'-oxy-cinchonan-9-ol

- 6'-methoxy-1'-oxy-cinchonan-9-ol

- QUINIDINE 1?OXIDE

- Quinidine 1'-Oxide

- J-003321

- 6'-Methoxy-cinchonan-9-ol 1'-Oxide

- 115730-97-7

- AKOS025394169

- (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol

- Quinidine 1 inverted exclamation mark -Oxide

- (S)-(6-Methoxy-1-Oxido-4-Quinolinyl)[(2R,5R)-5-Vinyl-1-Azabicyclo[2.2.2]Oct-2-Yl]Methanol

- DB-223756

-

- インチ: InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1

- InChIKey: GBBIANHNFAPFOH-NBGVHYBESA-N

- ほほえんだ: COC1C=CC2C(=C([C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O)C=C[N+]=2[O-])C=1

計算された属性

- せいみつぶんしりょう: 340.17900

- どういたいしつりょう: 340.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 488

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 173-176°C

- ふってん: 529.6±60.0 °C at 760 mmHg

- フラッシュポイント: 274.1±32.9 °C

- 屈折率: 1.649

- PSA: 58.16000

- LogP: 3.14460

- じょうきあつ: 0.0±1.5 mmHg at 25°C

Quinidine 1’-Oxide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:-20°C Freezer

Quinidine 1’-Oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | Q685010-2mg |

Quinidine 1’-Oxide |

115730-97-7 | 2mg |

$150.00 | 2023-05-17 | ||

| TRC | Q685010-2.5mg |

Quinidine 1’-Oxide |

115730-97-7 | 2.5mg |

$184.00 | 2023-05-17 | ||

| Cooke Chemical | LN3555749-500ug |

QuinidineN-oxide |

115730-97-7 | ≥98% | 500ug |

RMB 852.00 | 2023-09-07 | |

| Cooke Chemical | LN3555749-1mg |

QuinidineN-oxide |

115730-97-7 | ≥98% | 1mg |

RMB 1624.00 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-212615-2.5mg |

Quinidine 1'-Oxide, |

115730-97-7 | 2.5mg |

¥2294.00 | 2023-09-05 | ||

| Cooke Chemical | LN3555749-500g |

QuinidineN-oxide |

115730-97-7 | ≥98% | 500g |

RMB 852.00 | 2025-02-21 | |

| TRC | Q685010-1mg |

Quinidine 1’-Oxide |

115730-97-7 | 1mg |

$ 98.00 | 2023-09-06 | ||

| TRC | Q685010-10mg |

Quinidine 1’-Oxide |

115730-97-7 | 10mg |

$643.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212615-2.5 mg |

Quinidine 1'-Oxide, |

115730-97-7 | 2.5 mg |

¥2,294.00 | 2023-07-11 | ||

| Cooke Chemical | LN3555749-5mg |

QuinidineN-oxide |

115730-97-7 | ≥98% | 5mg |

RMB 6880.00 | 2025-02-21 |

Quinidine 1’-Oxide 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

115730-97-7 (Quinidine 1’-Oxide) 関連製品

- 56-54-2(Quinidine)

- 54821-44-2(Quinine 1’-Oxide)

- 130-89-2(Quinine hydrochloride)

- 6183-68-2(Quinine bisulfate heptahydrate)

- 572-60-1(9-epi Quinine)

- 42982-87-6(Quinidine Methiodide)

- 130-95-0(Quinine)

- 572-59-8(Epiquinidine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量